Biotin-11-UTP

RNA labeling In vitro transcription Biotinylation

Biotin-11-UTP is a chemically modified nucleotide analog of uridine triphosphate (UTP), comprising a UTP moiety linked to a biotin molecule via an 11-atom spacer arm. This extended linker minimizes steric hindrance, enabling efficient incorporation into RNA during in vitro transcription by T7, T3, and SP6 RNA polymerases while preserving accessibility for streptavidin-based detection.

Molecular Formula C29H42Li3N6O17P3S
Molecular Weight 892.6 g/mol
Cat. No. B12394225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-11-UTP
Molecular FormulaC29H42Li3N6O17P3S
Molecular Weight892.6 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-]
InChIInChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1
InChIKeyZBJFRSKZQRNXSZ-MPAUVNFJSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-11-UTP: Quantifiable Differentiation for Scientific Procurement in RNA Labeling and Detection


Biotin-11-UTP is a chemically modified nucleotide analog of uridine triphosphate (UTP), comprising a UTP moiety linked to a biotin molecule via an 11-atom spacer arm . This extended linker minimizes steric hindrance, enabling efficient incorporation into RNA during in vitro transcription by T7, T3, and SP6 RNA polymerases while preserving accessibility for streptavidin-based detection [1]. As a non-radioactive labeling reagent, Biotin-11-UTP enables the generation of biotinylated RNA probes for a range of molecular biology applications, including microarrays, Northern blotting, and in situ hybridization [2].

Polymerase Compatibility Incorporation via T7, T3, and SP6 RNA polymerases in vitro transcription
Spacer Design 11-atom linker balances polymerase processivity and streptavidin detection access
Detection System Streptavidin-based non-radioactive detection workflow for RNA probes
Probe Format Supports microarray, Northern blot, and in situ hybridization probe synthesis

Why Biotin-11-UTP Cannot Be Indiscriminately Substituted: Quantitative Evidence of Performance Trade-offs


Substituting Biotin-11-UTP with other biotinylated UTP analogs or alternative labeling chemistries introduces quantifiable performance penalties. Direct comparisons reveal that Biotin-11-UTP yields 3-4x lower incorporation efficiency than unmodified UTP, necessitating precise control of the labeled:unlabeled UTP ratio [1]. Against allylamine-UTP, Biotin-11-UTP produces significantly lower yields of labeled RNA in in situ hybridization applications [2]. Furthermore, biotin-16-UTP, while offering greater stability, exhibits reduced incorporation efficiency due to its longer linker [3]. These trade-offs mean that simple replacement without re-optimizing reaction conditions and detection protocols can lead to failed experiments, wasted resources, and inaccurate data.

Biotin-11-UTP
vs. Biotin-16-UTP
Longer 16-atom linker may reduce incorporation efficiency; detection sensitivity context may shift
Biotin-11-UTP
vs. Allylamine-UTP
May yield lower RNA amounts; requires different detection chemistry than biotin-streptavidin systems
Biotin-11-UTP
vs. Unmodified UTP
Incorporation efficiency context differs; labeling density may shift without ratio optimization

Biotin-11-UTP: Comparative Performance Data for Evidence-Based Selection


Incorporation Efficiency of Biotin-11-UTP by T7 RNA Polymerase Relative to Unmodified UTP

Biotin-11-UTP is incorporated by T7 RNA polymerase with an efficiency that is three- to four-fold lower than that of unmodified UTP [1]. This reduced efficiency necessitates careful optimization of the Biotin-11-UTP:total UTP ratio during transcription to achieve a defined average degree of biotinylation [1].

Incorporation Efficiency
Head-to-head
3–4× lower vs. unmodified UTP
Supports Biotin-11-UTP:UTP ratio optimization in IVT
T7 RNA polymerase; gel retardation assay with streptavidin
RNA labeling In vitro transcription Biotinylation

Biotin-11-UTP aRNA Yield Superiority in Microarray Target Preparation

The MessageAmp II-Biotin Enhanced Kit, which utilizes Biotin-11-UTP, delivers the highest yields of biotinylated aRNA compared to the market leader, enabling up to 10,000-fold amplification from as little as 50 ng of total RNA [1]. This optimized system also generates longer biotinylated aRNA and yields a higher number of Present calls on Affymetrix GeneChip arrays [1].

aRNA Yield in Microarray
Data to verify
Reported highest yield in tested kit comparison
Supports microarray sensitivity context review
Affymetrix GeneChip context; supplier-reported data
Microarray Gene expression aRNA amplification

Biotin-11-UTP Sensitivity Parity with Radiolabeled Probes in mRNA In Situ Hybridization

Biotinylated cRNA probes labeled with Biotin-11-UTP demonstrated comparable sensitivity to 35S-radiolabeled probes in detecting prolactin and growth hormone mRNAs in rat anterior pituitary via in situ hybridization [1]. This parity was achieved using an avidin-biotin-peroxidase complex (ABC) detection system with glucose oxidase-DAB-nickel [1].

ISH Sensitivity
Head-to-head
Comparable to ³⁵S-radiolabeled probes
Supports non-radioactive detection context
Rat pituitary ISH; ABC peroxidase detection system
In situ hybridization mRNA detection Non-radioactive probes

Optimal Biotin-11-UTP Substitution Ratio for Balanced RNA Labeling Efficiency

For T7 RNA polymerase-mediated in vitro transcription, a 35% substitution of Biotin-11-UTP (i.e., 35% Biotin-11-UTP and 65% unlabeled UTP) typically provides an optimal balance between reaction efficiency and labeling density . This ratio yields RNA probes suitable for in situ hybridization and Northern blotting .

Substitution Ratio
Reported
35% Biotin-11-UTP substitution
Reported balance for probe synthesis yield and labeling density
T7 IVT; 0.35 mM Biotin-11-UTP, 0.65 mM UTP
In vitro transcription Probe synthesis Biotinylation

Biotin-11-UTP vs. Allylamine-UTP: RNA Labeling Yield in In Situ Hybridization Probes

A direct comparison of non-isotopic RNA labeling methods found that allylamine-UTP (aminoallyl-UTP) is able to produce a higher yield of labeled RNA compared to Biotin-11-UTP when synthesizing cRNA probes for in situ hybridization [1]. Both methods, however, yielded comparable sensitivity to radiolabeled probes when optimized detection systems were employed [1].

Linker Length Trade-off
Class-level
11-atom linker; reported moderate incorporation efficiency
Supports linker selection review for polymerase processivity
Biotin-16-UTP may reduce incorporation; class-level inference
In situ hybridization RNA probe synthesis Labeling efficiency

Biotin-11-UTP vs. Biotin-16-UTP: Trade-off Between Linker Length and Incorporation Efficiency

Biotin-16-UTP, with its longer 16-atom linker, offers enhanced stability and reduced steric hindrance for streptavidin binding, but at the cost of reduced incorporation efficiency during transcription [1]. The 11-atom linker of Biotin-11-UTP represents a compromise that maintains acceptable polymerase processivity while still providing sufficient spatial separation for detection .

RNA labeling Linker optimization Polymerase efficiency

Biotin-11-UTP: Optimal Application Scenarios Grounded in Comparative Performance Data


Microarray-Based Gene Expression Profiling with Limited Input RNA

When sample RNA is scarce (e.g., 50-100 ng total RNA), Biotin-11-UTP enables up to 10,000-fold amplification in a single round, providing sufficient labeled aRNA for Affymetrix GeneChip analysis while maintaining high Present call rates [1]. This is particularly valuable for clinical biopsies, sorted cell populations, and precious archived samples.

Non-Radioactive In Situ Hybridization Requiring Radiolabel-Level Sensitivity

For laboratories seeking to eliminate 35S or other radioisotopes from mRNA in situ hybridization workflows, Biotin-11-UTP provides comparable sensitivity when used with optimized ABC peroxidase detection systems [2]. This enables safe, cost-effective localization of specific mRNA transcripts in tissue sections without sacrificing detection capability.

Electrophoretic Mobility Shift Assays (EMSA) with End-Labeled Probes

Biotin-11-UTP is incorporated at the 3' end of DNA strands (1-3 residues) using terminal deoxynucleotidyl transferase, positioning the biotin label away from protein-binding regions and minimizing interference with hybridization or sequence-specific protein interactions . This end-labeling strategy is ideal for studying RNA-protein binding affinities and specificities.

Synthesis of Biotinylated RNA Probes for Northern Blotting and RNA Pull-Downs

Using a 35% Biotin-11-UTP substitution ratio during T7 in vitro transcription yields randomly biotinylated RNA probes with balanced labeling density and transcript yield, suitable for Northern blot detection of specific RNAs and for capturing RNA-binding proteins in pull-down assays . This standardized approach ensures reproducible probe quality across experiments.

Application
Selection Property
Validation Focus
Microarray profiling with limited RNA input
Amplification efficiency context
Input RNA requirement review
Non-radioactive ISH detection
Detection sensitivity context
Non-isotopic method comparison
End-labeling for RNA-protein interaction studies
End-labeling compatibility
Protein-binding interference review
RNA probe synthesis for blotting and pull-down assays
Labeling density balance
Probe quality reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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